molecular formula C8H18O B196114 Di-tert-butyl ether CAS No. 6163-66-2

Di-tert-butyl ether

Cat. No. B196114
CAS RN: 6163-66-2
M. Wt: 130.23 g/mol
InChI Key: AQEFLFZSWDEAIP-UHFFFAOYSA-N
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Patent
US06297180B1

Procedure details

300 mmoles of i-butene, 100 mmoles of 1-hexanol and 2.5 g of Ti-Si-catalyst powder are stirred in a 100 ml autoclave at a pressure of 40 bar N2 and a temperature of 150° C. over a period of 18 h, 62% of n-hexanol were converted into hexyl-t-butyl ether with a selectivity of 92%.
Quantity
300 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Ti Si
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([CH3:4])[CH3:3].C(O)CCCCC.N#N.C([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])CCCCC>>[C:2]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])([CH3:4])([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
300 mmol
Type
reactant
Smiles
C=C(C)C
Name
Quantity
100 mmol
Type
reactant
Smiles
C(CCCCC)O
Name
Ti Si
Quantity
2.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C)(C)(C)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.